Methyl 3-(2-cyclopentyl-4-(difluoromethyl)-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate
Description
Methyl 3-(2-cyclopentyl-4-(difluoromethyl)-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate (CAS: 1018127-70-2) is a pyrazolo[3,4-b]pyridine derivative with a cyclopentyl substituent at position 2, a difluoromethyl group at position 4, and a methyl ester moiety on the propanoic acid side chain. Its molecular formula is C16H19F2N3O3, with a molecular weight of 343.35 . This compound is primarily utilized as a pharmaceutical intermediate or prodrug due to its ester functionality, which enhances bioavailability compared to its carboxylic acid counterpart .
Properties
IUPAC Name |
methyl 3-[2-cyclopentyl-4-(difluoromethyl)-6-oxopyrazolo[3,4-b]pyridin-7-yl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F2N3O3/c1-24-14(23)6-7-20-13(22)8-11(15(17)18)12-9-21(19-16(12)20)10-4-2-3-5-10/h8-10,15H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNYDJVOFKZUYNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1C(=O)C=C(C2=CN(N=C21)C3CCCC3)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-(2-cyclopentyl-4-(difluoromethyl)-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article explores the compound's synthesis, biological activities, mechanisms of action, and relevant case studies.
Compound Overview
- Chemical Structure : The compound features a pyrazolo[3,4-b]pyridine scaffold, which is known for its diverse biological activities.
- Molecular Formula : C15H18F2N3O3
- CAS Number : 1018164-42-5
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit promising anticancer properties. For instance, pyrazolo[3,4-d]pyrimidine derivatives have shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), hepatocellular carcinoma (HepG-2), and colorectal carcinoma (HCT-116) with IC50 values ranging from 45 to 99 nM .
Table 1: Cytotoxicity of Related Compounds
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Compound 14 | MCF-7 | 45 |
| Compound 15 | HCT-116 | 6 |
| Compound 14 | HepG-2 | 48 |
| Sorafenib | MCF-7 | 144 |
| Sorafenib | HCT-116 | 176 |
These findings suggest that this compound may similarly inhibit tumor growth through mechanisms involving cell cycle arrest and apoptosis induction.
The mechanism by which this compound exerts its biological effects likely involves:
- Inhibition of Kinases : Similar compounds have been identified as inhibitors of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. Inhibiting CDK2 has been correlated with reduced proliferation in cancer cells .
- Induction of Apoptosis : Evidence suggests that compounds within this class can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Modulation : The alteration of cell cycle progression is a common mechanism observed in related pyrazolo compounds, indicating that this compound may also affect the G1/S transition or G2/M checkpoint .
Study on CDK Inhibition
A recent study focused on the synthesis and evaluation of pyrazolo derivatives for their ability to inhibit CDK activity. The results demonstrated that specific derivatives exhibited potent inhibitory effects on CDK2 with IC50 values as low as 0.057 μM . This highlights the potential of this compound to serve as a lead compound for further development.
In Vivo Studies
In vivo studies using animal models are essential to ascertain the therapeutic potential and safety profile of this compound. Preliminary results suggest that pyrazolo derivatives can effectively inhibit tumor growth without significant toxicity at therapeutic doses.
Comparison with Similar Compounds
Structural and Functional Differences
Substituent Effects: Cyclopentyl vs. Propyl/Isopropyl: The cyclopentyl group in the target compound enhances lipophilicity and may improve binding to hydrophobic enzyme pockets compared to linear alkyl chains (e.g., propyl) . Difluoromethyl vs. Ester vs. Carboxylic Acid: The methyl ester in the target compound acts as a prodrug, improving oral absorption compared to carboxylic acid derivatives (e.g., CAS 1018126-85-6) .
Synthetic Routes :
- Analogs are synthesized via nucleophilic substitution or coupling reactions. For example, K₂CO₃ in DMF is used to introduce substituents like chlorophenyl or methyl groups at position 3 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
